

# 4-Bromophthalic anhydride chemical properties

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## Compound of Interest

Compound Name: 4-Bromophthalic anhydride

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An In-depth Technical Guide to **4-Bromophthalic Anhydride**: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromophthalic anhydride**, with the CAS number 86-90-8, is a pivotal intermediate in the landscape of organic and medicinal chemistry.<sup>[1][2]</sup> This off-white to white crystalline solid serves as a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, polymers, dyes, and plasticizers.<sup>[1][3][4]</sup> Its utility is primarily derived from its dual reactivity: the anhydride functional group is susceptible to nucleophilic attack, while the bromo substituent provides a handle for cross-coupling reactions.<sup>[2]</sup> This guide offers a comprehensive overview of the chemical and physical properties of **4-bromophthalic anhydride**, detailed experimental protocols, and a summary of its applications, particularly in the realm of drug development.

## Chemical and Physical Properties

The fundamental physical and chemical properties of **4-bromophthalic anhydride** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value
Molecular Formula	C8H3BrO3
Molecular Weight	227.01 g/mol [5]
Appearance	Off-white to white powder/crystal[1][6]
Melting Point	107 °C[1][6]
Boiling Point	361.8 °C at 760 mmHg[6][7]
Density	1.911 g/cm <sup>3</sup> [1][6]
Flash Point	172.6 °C[6][7]
Solubility	Very soluble in Benzene[1][6]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C[1][6]

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4-bromophthalic anhydride**. The following table summarizes key spectroscopic information.

Spectroscopy Type	Details
<sup>1</sup> H NMR	<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ 8.16-8.17 (m, 1H), 8.06-8.07 (m, 1H), 7.89-7.90 (m, 1H)[1]
<sup>13</sup> C NMR	Data available in spectral databases.[5]
Infrared (IR)	FTIR spectra have been recorded using KBr wafer technique.[5]
Mass Spectrometry (MS)	Mass of molecular ion: 226.[8]

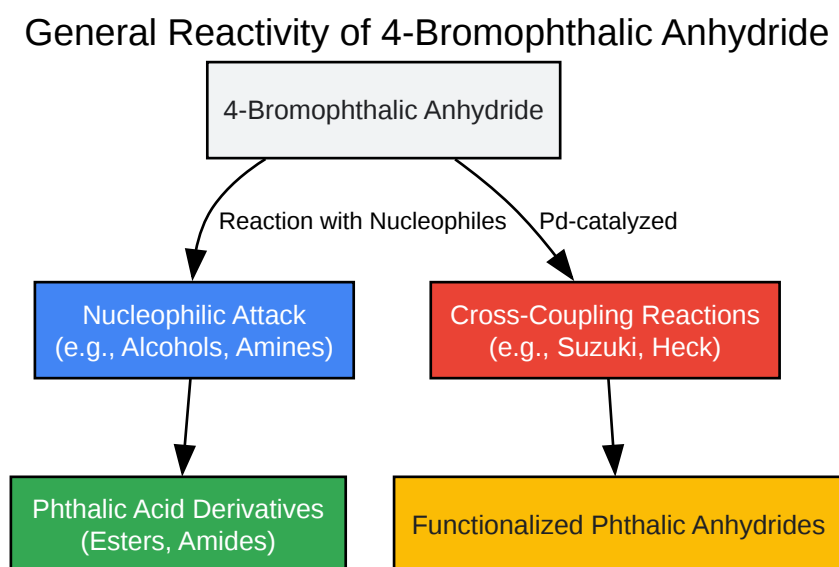
## Reactivity and Applications in Drug Development

**4-Bromophthalic anhydride** is a valuable scaffold in medicinal chemistry due to its versatile reactivity.[2] The anhydride ring can be opened by a variety of nucleophiles, such as alcohols

and amines, to form mono-ester or mono-amide derivatives of phthalic acid. This reactivity is fundamental in constructing more complex molecular architectures.

The bromine atom on the aromatic ring is a key feature for synthetic diversification.[2] It can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery. This compound is also used in the synthesis of dye intermediates and plant growth regulators.[1]

Below is a diagram illustrating the general reactivity of **4-bromophthalic anhydride**.



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Caption: Reactivity pathways of **4-Bromophthalic Anhydride**.

## Experimental Protocols

The following section details a common laboratory-scale synthesis of **4-bromophthalic anhydride** from phthalic anhydride.

### Synthesis of **4-Bromophthalic Anhydride** from Phthalic Anhydride

This method involves the bromination of phthalic anhydride in an aqueous alkaline solution, followed by acidification and dehydration.

## Materials:

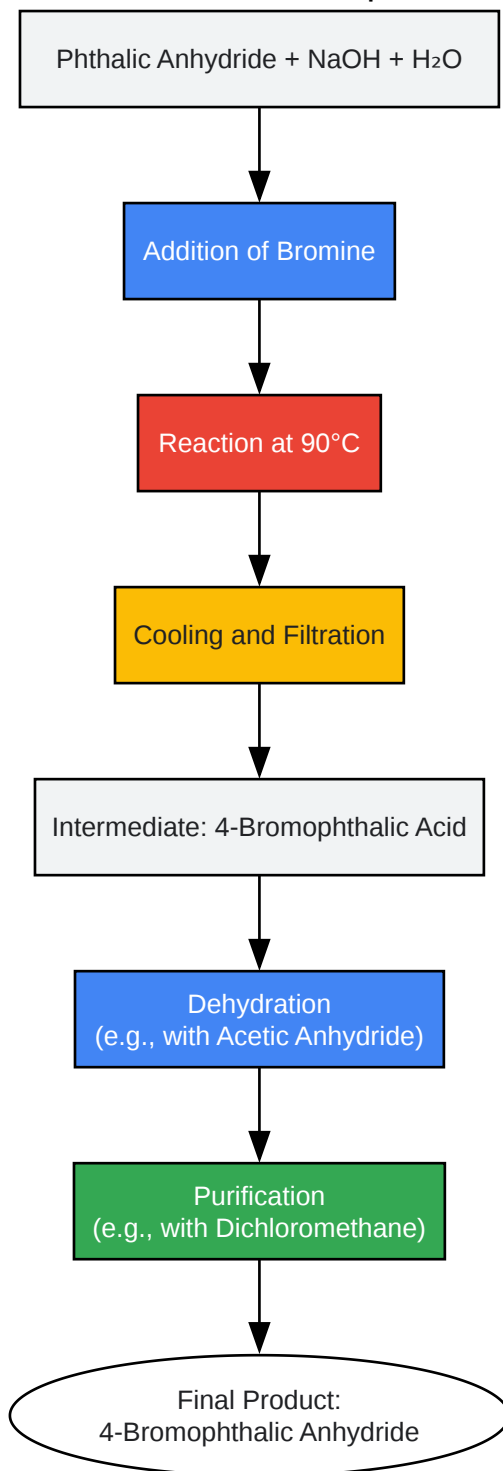
- Phthalic anhydride (1.0 eq.)
- Sodium hydroxide (2.0 eq.)
- Bromine (1.1 eq.)
- Water
- Sulfur dioxide or Acetic Anhydride
- Dichloromethane

## Procedure:

- To a suspension of phthalic anhydride in water, slowly add sodium hydroxide.[9]
- To this mixture, add pure bromine and stir the reaction mixture at 90 °C for 12 hours.[9]
- After the reaction is complete, cool the mixture to 0 °C and filter to collect the pale yellow solid.[9]
- Wash the solid with cold water.[9]
- The intermediate, 4-bromophthalic acid, is then dehydrated. This can be achieved by heating with acetic anhydride for 2 hours at 140 °C or by refluxing in sulfur dioxide for 5 hours.[9][10]
- The crude product is then purified. One method involves dissolving the residue in dichloromethane, stirring at room temperature, filtering, and concentrating the filtrate to yield **4-bromophthalic anhydride** as a solid.[9]

The workflow for this synthesis is depicted in the following diagram:

## Synthesis Workflow of 4-Bromophthalic Anhydride

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Caption: Workflow for the synthesis of **4-Bromophthalic Anhydride**.

## Safety Information

**4-Bromophthalic anhydride** is an irritant to the eyes, respiratory system, and skin.[7] It may also cause an allergic skin reaction.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] All work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Bromophthalic anhydride** is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an essential tool for researchers and scientists in the field. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective utilization in the laboratory and in industrial processes.

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